Cas no 288384-55-4 (3-fluoroquinolin-7-ol)
3-fluoroquinolin-7-ol Chemical and Physical Properties
Names and Identifiers
-
- 7-Quinolinol,3-fluoro-(9CI)
- 3-fluoro-1H-quinolin-7-one
- 3-fluoro-7-Quinolinol
- 3-fluoroquinolin-7-ol
- 3-fluoro-7-hydroxyquinoline
- PWYWRUGPXKKQEE-UHFFFAOYSA-N
- 288384-55-4
- 7-Quinolinol, 3-fluoro-
- CS-0197118
- A850666
- MFCD14584630
- SCHEMBL4375639
- SB67875
- AS-41456
- 3-Fluoroquinolin-7(1H)-one
- AKOS025396534
- FT-0751626
- DTXSID40621798
- AMY26157
- DB-068015
-
- MDL: MFCD14584630
- Inchi: 1S/C9H6FNO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H
- InChI Key: PWYWRUGPXKKQEE-UHFFFAOYSA-N
- SMILES: FC1=CN=C2C=C(C=CC2=C1)O
Computed Properties
- Exact Mass: 163.04300
- Monoisotopic Mass: 163.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- PSA: 33.12000
- LogP: 2.07950
3-fluoroquinolin-7-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM223075-1g |
3-Fluoroquinolin-7-ol |
288384-55-4 | 95% | 1g |
$595 | 2021-08-04 | |
| TRC | F600343-10mg |
3-Fluoroquinolin-7-ol |
288384-55-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F600343-50mg |
3-Fluoroquinolin-7-ol |
288384-55-4 | 50mg |
$ 210.00 | 2022-06-04 | ||
| TRC | F600343-100mg |
3-Fluoroquinolin-7-ol |
288384-55-4 | 100mg |
$ 320.00 | 2022-06-04 | ||
| Alichem | A189000256-250mg |
3-Fluoro-7-hydroxyquinoline |
288384-55-4 | 98% | 250mg |
$366.64 | 2023-09-02 | |
| Alichem | A189000256-1g |
3-Fluoro-7-hydroxyquinoline |
288384-55-4 | 98% | 1g |
$944.77 | 2023-09-02 | |
| Chemenu | CM223075-250mg |
3-Fluoroquinolin-7-ol |
288384-55-4 | 95% | 250mg |
$342 | 2023-01-02 | |
| Chemenu | CM223075-1g |
3-Fluoroquinolin-7-ol |
288384-55-4 | 95% | 1g |
$776 | 2023-01-02 | |
| eNovation Chemicals LLC | D256957-5g |
3-fluoroquinolin-7-ol |
288384-55-4 | 95% | 5g |
$2750 | 2024-05-24 | |
| eNovation Chemicals LLC | Y1224251-5g |
3-Fluoroquinolin-7-ol |
288384-55-4 | 95% | 5g |
$2700 | 2024-06-03 |
3-fluoroquinolin-7-ol Suppliers
3-fluoroquinolin-7-ol Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 3-fluoroquinolin-7-ol
3-Fluoroquinolin-7-ol (CAS No. 288384-55-4): A Versatile Fluorinated Heterocyclic Compound
3-Fluoroquinolin-7-ol (CAS No. 288384-55-4) is a fluorinated derivative of quinoline, a heterocyclic aromatic compound that has garnered significant attention in pharmaceutical and materials science research. The incorporation of a fluoro group at the 3-position and a hydroxyl group at the 7-position of the quinoline backbone imparts unique chemical and physical properties, making this compound a valuable intermediate in synthetic chemistry.
The molecular structure of 3-fluoroquinolin-7-ol consists of a bicyclic system with a benzene ring fused to a pyridine ring. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, while the hydroxyl group provides a reactive site for further functionalization. These characteristics have led to growing interest in fluoroquinoline derivatives for various applications, particularly in drug discovery and materials science.
Recent studies have highlighted the potential of 3-fluoroquinolin-7-ol as a building block for bioactive molecules. Researchers are particularly interested in its applications in developing new antimicrobial agents, given the increasing global concern about antibiotic resistance. The compound's structural features make it a promising scaffold for designing molecules that can target bacterial enzymes while minimizing toxicity to human cells.
In materials science, 3-fluoroquinolin-7-ol has shown potential as a precursor for organic electronic materials. The conjugated π-system of the quinoline core, combined with the electron-withdrawing effect of the fluorine atom, makes it suitable for developing organic semiconductors and fluorescent probes. These applications align with current industry trends toward sustainable and energy-efficient materials.
The synthesis of 3-fluoroquinolin-7-ol typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity and yield. Modern synthetic approaches often employ catalytic fluorination methods, which are more environmentally friendly than traditional halogenation techniques. This reflects the growing emphasis on green chemistry principles in industrial and academic research.
Analytical characterization of 3-fluoroquinolin-7-ol is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods confirm the compound's identity and purity, which are critical for research and industrial applications. The fluorine NMR signal is particularly useful for structural verification due to its distinct chemical shift.
From a commercial perspective, the demand for fluoroquinoline derivatives like 3-fluoroquinolin-7-ol has been steadily increasing. Pharmaceutical companies and research institutions are actively sourcing high-quality batches of this compound for drug development programs. The market growth is driven by the expanding applications of fluorinated compounds in medicinal chemistry and materials science.
Safety considerations for handling 3-fluoroquinolin-7-ol follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment should be used when working with this chemical. Storage recommendations typically include keeping the compound in a cool, dry place away from strong oxidizing agents.
Future research directions for 3-fluoroquinolin-7-ol may explore its potential in emerging fields such as bioconjugation chemistry and metal-organic frameworks. The compound's dual functionality (fluoro and hydroxyl groups) makes it particularly interesting for creating novel hybrid materials with tailored properties. These developments could open new avenues in catalysis and sensing applications.
For researchers interested in 3-fluoroquinolin-7-ol synthesis or fluoroquinoline applications, numerous scientific publications and patents provide detailed methodologies. The compound continues to attract attention in scientific literature, with recent studies focusing on optimizing its synthetic routes and exploring new applications in life sciences and materials engineering.
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